Tin mesoporphyrin

Overview

Description

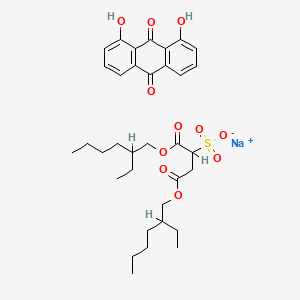

Stannsoporfin, also known as tin mesoporphyrin, is a synthetic metalloporphyrin compound. It is a competitive inhibitor of the enzyme heme oxygenase, which plays a crucial role in the catabolism of heme to biliverdin, carbon monoxide, and free iron. Stannsoporfin is primarily investigated for its potential use in treating hyperbilirubinemia in newborns, a condition that can lead to severe jaundice .

Mechanism of Action

Target of Action

Stannsoporfin, also known as Tin mesoporphyrin, Stanate, or Sn Mesoporphyrin, primarily targets Heme Oxygenase 1 (HO-1) and Heme Oxygenase 2 (HO-2) . These enzymes play a crucial role in the heme catabolic pathway .

Mode of Action

Stannsoporfin acts as a competitive inhibitor of heme oxygenase . It specifically inhibits the enzyme that blocks the conversion of heme into bilirubin . This inhibition controls the rate of tryptophan metabolism in mammals and increases the rate at which heme is excreted by mammals .

Biochemical Pathways

The primary biochemical pathway affected by Stannsoporfin is the heme catabolic pathway . Heme oxygenase catalyzes the breakdown of heme to biliverdin and carbon monoxide . Biliverdin is then converted to bilirubin with biliverdin reductase .

Pharmacokinetics

Stannsoporfin is not absorbed orally . The half-life of Stannsoporfin is approximately 3.8 hours following intravenous administration of 1 micromole per kg body weight .

Result of Action

The molecular and cellular effects of Stannsoporfin’s action primarily involve the inhibition of heme metabolism in mammals . This results in the control of the rate of tryptophan metabolism in mammals and an increase in the rate at which heme is excreted by mammals .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Stannsoporfin is currently under research. It is known that stannsoporfin is being developed for the prevention of hyperbilirubinemia in infants at risk of developing jaundice , indicating that its efficacy may be influenced by factors such as the patient’s age and health condition.

Biochemical Analysis

Biochemical Properties

Stannsoporfin interacts with heme oxygenase, an enzyme involved in the breakdown of heme to biliverdin . By inhibiting heme oxygenase, Stannsoporfin prevents the conversion of heme into biliverdin, leading to the accumulation of heme and not bilirubin .

Cellular Effects

Stannsoporfin has been found to inhibit heme metabolism in mammals, control the rate of tryptophan metabolism in mammals, and increase the rate at which heme is excreted by mammals . This inhibition of heme metabolism can have significant effects on various types of cells and cellular processes.

Molecular Mechanism

The mechanism of action of Stannsoporfin involves the specific inhibition of the enzyme heme oxygenase . This enzyme normally catalyzes the conversion of heme into biliverdin, a process that is blocked by Stannsoporfin . This leads to the accumulation of heme and a reduction in the levels of bilirubin .

Temporal Effects in Laboratory Settings

The temporal effects of Stannsoporfin in laboratory settings are still being researched. It is known that Stannsoporfin has a half-life of 3.8 hours following intravenous administration .

Dosage Effects in Animal Models

The effects of Stannsoporfin at different dosages in animal models are still being researched. It is known that Stannsoporfin is not absorbed orally .

Metabolic Pathways

Stannsoporfin is involved in the heme catabolic pathway, where it inhibits the conversion of heme into biliverdin . This inhibition affects the levels of heme and bilirubin in the body .

Transport and Distribution

The transport and distribution of Stannsoporfin within cells and tissues are still being researched. It is known that Stannsoporfin is not absorbed orally .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannsoporfin is synthesized through a series of chemical reactions involving porphyrin derivatives and tin compounds. The synthesis typically involves the reduction of vinyl groups at the C2 and C4 positions on the porphyrin macrocycle to form ethyl groups. This is followed by the incorporation of tin as the central atom in the porphyrin ring .

Industrial Production Methods

The industrial production of stannsoporfin involves large-scale synthesis methods to achieve high-purity compositions. These methods are designed to produce stannsoporfin in bulk quantities while maintaining the purity required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Stannsoporfin undergoes various chemical reactions, including:

Oxidation: Stannsoporfin can be oxidized under specific conditions, leading to the formation of different oxidation states of the tin atom.

Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: Stannsoporfin can participate in substitution reactions where ligands attached to the tin atom are replaced by other ligands

Common Reagents and Conditions

Common reagents used in the reactions involving stannsoporfin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different tin oxidation states, while substitution reactions result in new stannsoporfin derivatives with different ligands .

Scientific Research Applications

Stannsoporfin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study metalloporphyrin chemistry and the behavior of tin in porphyrin rings.

Biology: Stannsoporfin is investigated for its role in inhibiting heme oxygenase, which has implications for understanding heme metabolism and related biological processes.

Medicine: The primary medical application of stannsoporfin is in the treatment of hyperbilirubinemia in newborns.

Industry: Stannsoporfin’s unique properties make it a valuable compound for various industrial applications, including its use in developing new pharmaceuticals and studying metalloporphyrin-based materials

Comparison with Similar Compounds

Stannsoporfin is part of a group of synthetic metalloporphyrins that act as heme oxygenase inhibitors. Similar compounds include:

Zinc mesoporphyrin: Another metalloporphyrin with similar inhibitory effects on heme oxygenase.

Chromium mesoporphyrin: Known for its heme oxygenase inhibitory properties, but with different pharmacokinetic profiles.

Manganese mesoporphyrin: Also inhibits heme oxygenase but has distinct biological effects compared to stannsoporfin

Stannsoporfin is unique due to its high potency and specific inhibition of heme oxygenase, making it a valuable compound for medical and scientific research .

Properties

IUPAC Name |

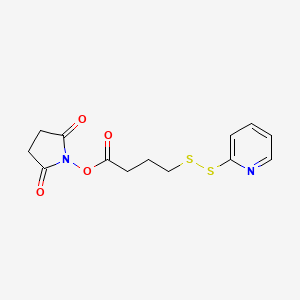

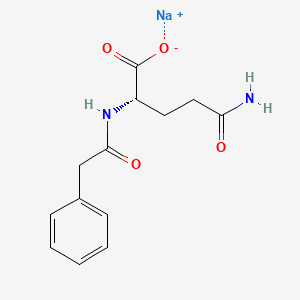

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDZJTIZVZFNCM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N4O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Kernicterus is attributed to high levels of bilirubin, a by-product of heme metabolism. Bilirubin is a bile pigment, which is normally eliminated from the body after conversion into a water-soluble form by the liver. Stannsoporfin's mechanism of action specifically inhibits the enzyme that blocks the conversion of heme into bilirubin. | |

| Record name | Stannsoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

106344-20-1 | |

| Record name | Stannsoporfin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106344201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannsoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STANNSOPORFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KAE1U0G7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tin mesoporphyrin interact with its primary target?

A1: this compound acts as a potent and competitive inhibitor of heme oxygenase (HO) activity. [, , , , , , , , , ] It competes with heme for binding to the HO enzyme, thereby inhibiting the breakdown of heme into biliverdin, ferrous iron (Fe2+), and carbon monoxide (CO). [, , , , ]

Q2: What are the downstream consequences of inhibiting heme oxygenase with SnMP?

A2: Inhibiting HO with SnMP primarily reduces the production of bilirubin, which is a key factor in the development of neonatal jaundice. [, , , , ] Additionally, the reduction in HO activity impacts the levels of other heme degradation products like CO and iron, which have various physiological roles. [, , ]

Q3: Can you elaborate on the site-specific effects of SnMP on HO activity?

A3: Research in a rat model of sepsis showed that SnMP's inhibitory effect on HO activity was more pronounced in the upper intestine (duodenum and jejunum) compared to the lower intestine (ileum and colon). [] This suggests a potential site-specific regulation of HO expression and SnMP's effect.

Q4: How does SnMP impact naive T cell activation and proliferation?

A4: Studies have shown that SnMP can induce the activation, proliferation, and maturation of naive CD4+ and CD8+ T cells in vitro. [, ] This effect is mediated through interactions with CD14+ monocytes and suggests a potential role for HO-1 in regulating T cell homeostasis.

Q5: What is the molecular formula and weight of this compound?

A5: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, they refer to it as a "tin metalloporphyrin" and a "synthetic heme analogue." [, , , , , ] Based on this information and knowledge of porphyrin chemistry, one can deduce that SnMP likely possesses a porphyrin ring structure complexed with a tin atom. Further research into its specific chemical structure is recommended for a definitive answer.

Q6: What SHE regulations are relevant to the research and development of SnMP?

A6: While not explicitly stated, any research and development involving SnMP would likely fall under regulations governing chemical synthesis, handling, and disposal. This might include regulations from agencies like the Occupational Safety and Health Administration (OSHA) in the US or the European Chemicals Agency (ECHA) in Europe. Researchers should consult and comply with all relevant regulations and prioritize safe laboratory practices.

Q7: What is known about the absorption and distribution of SnMP?

A7: Oral administration of SnMP has demonstrated absorption in both adult and neonatal mice. [, , ] Studies have shown its presence in various tissues, including the liver, spleen, and brain, indicating its ability to cross the blood-brain barrier. [, , ]

Q8: Does SnMP impact the activity of drug-metabolizing enzymes?

A8: While not directly addressed in the abstracts, SnMP's potential to inhibit heme-containing enzymes like cytochrome P450s should be considered. [] These enzymes play a crucial role in drug metabolism, and their inhibition by SnMP could lead to drug interactions.

Q9: Has SnMP demonstrated efficacy in reducing bilirubin levels?

A9: Yes, both in vitro and in vivo studies have shown that SnMP effectively reduces bilirubin production. [, , , , ] Animal models, particularly in mice, have demonstrated its ability to prevent hyperbilirubinemia. [, , , ]

Q10: Beyond hyperbilirubinemia, are there other potential therapeutic applications for SnMP?

A10: Research suggests that SnMP might hold promise for conditions where HO-1 activity modulation could be beneficial. This includes:

- Cancer: A study suggested SnMP as a potential anticancer agent by selectively inhibiting the HO-1 pathway in specific non-small-cell lung cancer cells. [] Another study explored SnMP as an immune checkpoint inhibitor in preclinical cancer models. []

- Inflammation and Oxidative Stress: The abstracts highlight SnMP's protective effects against tissue injury in various models, including sepsis, hemorrhagic shock, and colitis. [, , ] These effects are attributed to HO-1's antioxidant and anti-inflammatory properties. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)